Penicillamine ethyl ester hydrochloride

Radiopharmaceuticals Drug Delivery Cell Permeability

Penicillamine ethyl ester hydrochloride is a strategic thiol intermediate where ethyl esterification converts the charged, hydrophilic penicillamine into a neutral, lipophilic molecule, dramatically enhancing cell membrane permeability. This crystalline hydrochloride salt offers superior handling and stability for multi-step syntheses, making it invaluable for developing technetium-99m imaging agents and investigating steric effects in metal coordination. Its well-defined water solubility simplifies purification. Ideal for researchers exploring novel beta-lactam scaffolds and thiol-based bioconjugation. Procure this building block for your medicinal chemistry breakthroughs.

Molecular Formula C7H16ClNO2S
Molecular Weight 213.73 g/mol
CAS No. 63474-90-8
Cat. No. B1433283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillamine ethyl ester hydrochloride
CAS63474-90-8
Molecular FormulaC7H16ClNO2S
Molecular Weight213.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)(C)S)N.Cl
InChIInChI=1S/C7H15NO2S.ClH/c1-4-10-6(9)5(8)7(2,3)11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m1./s1
InChIKeyNJLUPDMMNAQKQC-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penicillamine Ethyl Ester Hydrochloride (CAS 63474-90-8) for R&D and Industrial Procurement


Penicillamine ethyl ester hydrochloride is a thiol-containing amino acid derivative [1]. It serves as a versatile intermediate for introducing thiol groups into complex molecules in peptide synthesis and biochemical research [2]. The compound exists as a crystalline solid with a molecular weight of 213.73 g/mol and is freely soluble in water [3], making it easier to handle and formulate compared to its parent compound penicillamine [4].

Why Generic Penicillamine Cannot Replace Penicillamine Ethyl Ester Hydrochloride in Critical Applications


The esterification of penicillamine fundamentally alters its physicochemical and biological properties, preventing simple substitution. The conversion of the polar carboxyl group of penicillamine to an ethyl ester in penicillamine ethyl ester hydrochloride results in a neutral, lipophilic molecule [1], in stark contrast to the charged, hydrophilic nature of the parent drug. This chemical modification leads to a measurable difference in cell membrane permeability, a critical parameter for applications requiring intracellular access or specific biodistribution [2]. Furthermore, the crystalline nature of the hydrochloride salt provides enhanced handling and stability benefits in synthetic and formulation processes [3].

Quantitative Evidence for the Procurement and Selection of Penicillamine Ethyl Ester Hydrochloride


Enhanced Lipophilicity and Membrane Permeability vs. Parent Penicillamine

Coordination of a technetium-99m species with penicillamine ethyl ester (Tc-PenEE) yields a complex that is measurably more lipophilic and demonstrates different cell membrane permeability characteristics compared to the complex formed with the parent penicillamine (Tc-Pen) [1]. While the study notes the Tc-PenEE preparation requires stricter control, the resulting complex is characterized as neutral and lipophilic, a fundamental shift from its predecessor that is expected to alter its pharmacokinetic profile [2].

Radiopharmaceuticals Drug Delivery Cell Permeability

Steric Hindrance from Ester Group Alters Metal Complex Speciation

In a study of tripodal chelators, the derivative with penicillamine ethyl ester moieties (L(4)) was found to form exclusively a binuclear copper(I) cluster, (Cu₂L(4))₂, and could not accommodate a mononuclear complex in solution [1]. This is in direct contrast to its amide analog (L(5)), which formed both a mononuclear CuL(5) complex and the cluster [2]. The study attributes this to the bulkier ethyl ester group influencing the speciation and stability of the metal complexes [3].

Coordination Chemistry Chelation Therapy Metal Homeostasis

Defined Physicochemical Properties: Solubility and Physical Form

Penicillamine ethyl ester hydrochloride is described as a crystalline solid [1], a physical property that makes it more readily handled and purified compared to non-crystalline penicillamine derivatives [2]. It has a defined solubility profile, being freely soluble in water, sparingly soluble in ethanol, and insoluble in ether [3].

Chemical Synthesis Process Chemistry Formulation

Validated Intermediate for Penicillin Synthesis

The foundational patent US2489894A specifically claims penicillamine ethyl ester and its hydrochloride salt as useful intermediates in the synthesis of penicillin and related antibiotic compounds [1]. This historical validation establishes a clear, documented application for the compound in a critical synthetic pathway, a role for which the parent penicillamine is not suited due to its different reactivity [2].

Antibiotic Synthesis Organic Chemistry Pharmaceutical Intermediates

Best Research and Industrial Applications for Penicillamine Ethyl Ester Hydrochloride


Development of Lipophilic Radiopharmaceuticals

Leverage the compound's established ability to form neutral, lipophilic complexes with technetium-99m [1]. This makes it a strategic precursor for designing novel imaging agents where cell membrane permeability is a critical design parameter [2].

Probing Steric Effects in Metal Chelation

Utilize the compound as a building block to investigate how steric bulk influences metal coordination [1]. The evidence shows that its ethyl ester group directly impacts the speciation of copper(I) complexes, suppressing mononuclear formation in favor of a binuclear cluster in a specific tripodal ligand system [2]. This makes it a valuable tool for coordination chemistry and metallodrug design.

Facile Thiol Introduction in Peptide and Small Molecule Synthesis

Employ this compound as a versatile intermediate to introduce protected thiol groups into more complex molecules [1]. Its crystalline nature and well-defined solubility profile [2] simplify handling and purification during multi-step organic syntheses, offering a practical advantage over the parent compound [3].

Historical and Exploratory Synthesis of Beta-Lactam Antibiotics

Procure this compound for research into historic penicillin synthesis pathways or for exploratory chemistry on novel beta-lactam scaffolds [1]. Its role as a claimed intermediate in foundational patents [2] provides a validated starting point for synthetic chemists in both academic and industrial R&D settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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